molecular formula C11H12BrIN2 B1384715 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-27-4

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1384715
CAS RN: 2358751-27-4
M. Wt: 379.03 g/mol
InChI Key: GAQQYOCPMAUMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Br-3-I-IBPP, is a heterocyclic organic compound that belongs to the pyrrolopyridine class. It is a member of the family of pyrazolopyridines .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is C11H12BrIN2 . The compound has a molecular weight of 379.03 g/mol. The structure includes a pyrrolopyridine core with bromo, iodo, and isobutyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 379.03 g/mol. The compound has a topological polar surface area of 17.8 Ų .

Scientific Research Applications

Cancer Research

This compound has been utilized in the study of cancer treatments. Specifically, it has been evaluated for its effects on the migration and invasion abilities of 4T1 cells, a type of breast cancer cell line . The transwell chamber assay is often used to assess these properties, which are crucial for understanding the metastatic potential of cancer cells.

Kinase Inhibition

One of the key applications of this compound is in the development of kinase inhibitors. It was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase . Kinase inhibitors like this are important in the treatment of various cancers, as they can halt the growth and spread of cancer cells by targeting specific enzymes that are overactive in cancerous cells.

Chemical Synthesis

The compound serves as an important building block in organic synthesis. It can be used to create a variety of complex molecules for further research applications . Its structure allows for various substitutions and modifications, making it a versatile reagent in medicinal chemistry.

Pharmacological Studies

Due to its unique structure, “4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine” can be used in pharmacological studies to develop new drugs. Its bromo and iodo groups are particularly useful for further functionalization, which is a common step in drug development processes.

properties

IUPAC Name

4-bromo-3-iodo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrIN2/c1-7(2)5-15-6-9(13)10-8(12)3-4-14-11(10)15/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQYOCPMAUMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C=CN=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.